3-Ethoxy-4-methoxybenzaldehyde

Descripción

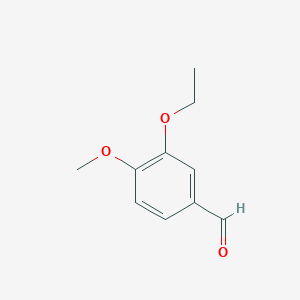

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMZHXWLGRQSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288436 | |

| Record name | 3-Ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-52-8 | |

| Record name | 1131-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethoxy-4-methoxybenzaldehyde, a key intermediate in the pharmaceutical and flavor industries. The document details its characteristics, synthesis, and analytical methodologies, presenting quantitative data in structured tables and outlining experimental protocols.

Chemical and Physical Properties

This compound, also known as O-ethylisovanillin, is a derivative of vanillin. It is a colorless to white or tan crystalline solid at room temperature.[1][2] This compound is utilized as a pharmaceutical intermediate and in the synthesis of more complex molecules, including those with potential roles in addressing neuroinflammatory diseases.[3][4] It is also recognized for its applications in the flavor and fragrance industry.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Melting Point | 51-53 °C | [2][5] |

| Boiling Point | 155 °C at 10 mmHg | [1][2] |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 113 °C | [1] |

| Solubility | Soluble in methanol (B129727) and other organic solvents. | [1][2][6] |

| Appearance | White to tan powder, crystals, or chunks. | [2][5] |

Table 2: Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1131-52-8 | [2] |

| PubChem CID | 244728 | [7] |

| IUPAC Name | This compound | [7] |

| InChI Key | VAMZHXWLGRQSJS-UHFFFAOYSA-N | [7] |

| SMILES | CCOC1=C(C=CC(=C1)C=O)OC | [7] |

| Synonyms | 3-Ethoxy-p-anisaldehyde, O-Ethylisovanillin | [2][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectral data available. | [8] |

| ¹³C NMR | Spectral data available. | [8] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 151, m/z 2nd Highest: 180, m/z 3rd Highest: 152. | [7] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [7][9] |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of this compound.

A common method for the synthesis of this compound is the O-ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).

Protocol 1: Synthesis via Phase Transfer Catalysis

This protocol is adapted from a patented method and utilizes a phase transfer catalyst to facilitate the reaction in a two-phase system.

-

Materials:

-

Isovanillin (500 g)

-

Sodium hydroxide (B78521) (157 g)

-

Water (1500 ml)

-

Tetrabutylammonium (B224687) fluoride (B91410) (120 g) (Phase Transfer Catalyst)

-

Bromoethane (B45996) (537 g)

-

3 L dry reaction flask

-

-

Procedure:

-

Dissolve 157 g of sodium hydroxide in 1500 ml of water in a 3 L dry reaction flask.

-

Add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane to the flask.

-

Stir the reaction mixture at 25°C for 4 hours.

-

Collect the resulting solid product by suction filtration.

-

The product is an off-white solid powder of this compound.[4]

-

Protocol 2: Laboratory Scale Synthesis

This protocol is suitable for smaller-scale laboratory preparations.

-

Materials:

-

3-hydroxy-4-methoxybenzaldehyde (isovanillin) (100 g)

-

Ethanol (B145695) (200 ml)

-

Potassium hydroxide (KOH) (44 g)

-

Water (44 ml)

-

Ethyl bromide (56 ml)

-

Chloroform (B151607) (CHCl₃)

-

-

Procedure:

-

Prepare a solution of 44 g of KOH in 44 ml of H₂O.

-

In a separate flask, dissolve 100 g of 3-hydroxy-4-methoxybenzaldehyde in 200 ml of ethanol.

-

Add the KOH solution to the isovanillin solution. Heat the mixture to reflux until everything dissolves.

-

Slowly add 56 ml of ethyl bromide to the refluxing mixture. A yellow solid may begin to precipitate after approximately 15 minutes.

-

Continue heating at reflux overnight.

-

Remove the excess ethyl bromide and ethanol in vacuo.

-

Partition the residue between water and chloroform.

-

Dry the chloroform layer and evaporate the solvent to yield a pale yellow oil which can then be crystallized.

-

Recrystallization from Ethanol

-

Procedure:

-

The crude product obtained from synthesis (a pale yellow oil) can be crystallized from ethanol.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

The purity and identity of this compound can be determined using chromatographic techniques. The following are general methods for related benzaldehyde (B42025) derivatives that can be adapted.

High-Performance Liquid Chromatography (HPLC) - General Method

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., SB-C18).

-

Mobile Phase: A gradient elution using acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for Mass-Spec compatibility.

-

Detection: UV detection at a suitable wavelength (e.g., determined from the UV spectrum of the compound).

-

Sample Preparation: Dissolve a known quantity of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) - General Method

-

Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.

-

Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

-

Detector: Mass Spectrometer.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane.

Biological Activity and Potential Mechanisms

While extensive research into the specific signaling pathways modulated by this compound is ongoing, preliminary data suggests potential biological activities.

The compound has demonstrated antiviral properties, specifically inhibiting the replication of the influenza virus in vitro.[1] It is suggested that this inhibition occurs through interference with the viral RNA polymerase.[1]

This compound is used as a starting material to synthesize other molecules investigated for their roles in neuroinflammatory diseases.[3] While this does not directly implicate the title compound in modulating these pathways, it highlights its importance in the development of potentially therapeutic agents. The anti-inflammatory effects of other benzaldehyde derivatives are often attributed to the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), suggesting a potential area of investigation for this compound.

Visualizations

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: A diagram illustrating the synthesis of this compound.

This diagram depicts the proposed mechanism by which this compound may inhibit influenza virus replication.

Caption: Proposed inhibition of influenza virus RNA polymerase by the compound.

References

- 1. This compound | 1131-52-8 | FE46457 [biosynth.com]

- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzaldehyde (CAS: 1131-52-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-methoxybenzaldehyde, also known by synonyms such as 3-Ethoxy-p-anisaldehyde and O-Ethylisovanillin, is an aromatic aldehyde with the CAS number 1131-52-8.[1][2][3][4] This compound presents as a colorless solid or a white to light yellow crystalline powder.[1][2][4][5] It serves as a crucial intermediate in various chemical processes, most notably in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][4] Its molecular structure, featuring ethoxy and methoxy (B1213986) groups on a benzaldehyde (B42025) core, makes it a versatile building block in organic synthesis for the creation of more complex, biologically active molecules.[2][4] In the pharmaceutical industry, it is a key intermediate for the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4).[6] Furthermore, it is utilized in the flavor and fragrance industry and as a standard in analytical chemistry applications.[2][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Source(s) |

| CAS Number | 1131-52-8 | [1][2][3][4][7] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4][5] |

| Molecular Weight | 180.20 g/mol | [3][4][5][8] |

| Appearance | White to light yellow powder, crystals, or chunks | [1][2][4][5] |

| Melting Point | 51-53 °C | [4][5] |

| Boiling Point | 155 °C @ 10 mmHg | [1][4][9] |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [9][10] |

| Solubility | Soluble in methanol, ethanol (B145695), and ether; limited in water | [1][2][7][9] |

| Flash Point | 113 °C | [9] |

| Vapor Pressure | 0.01 mmHg @ 25 °C | [9] |

| LogP | 1.7 | [3][9] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

| Spectrum Type | Details | Source(s) |

| ¹H NMR | Spectrum available | [3][11] |

| ¹³C NMR | Spectrum available | [3] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 151 and 180 | [3] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available | [3][12] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).[1][6][7][13] This reaction is typically carried out under basic conditions using an ethylating agent, such as ethyl bromide or diethyl sulfate, and often employs a phase-transfer catalyst to improve yield and reaction rate.[6][7][13]

Detailed Experimental Protocol: Ethylation of Isovanillin

This protocol is adapted from established chemical synthesis literature.[7]

-

Preparation: In a suitable reaction vessel, dissolve 100 g of isovanillin (3-hydroxy-4-methoxybenzaldehyde) in 200 ml of ethanol.

-

Addition of Base: Separately, prepare a solution of 44 g of potassium hydroxide (B78521) (KOH) in 44 ml of water. Add this basic solution to the ethanol solution of isovanillin.

-

Heating: Heat the resulting mixture to reflux. The mixture should fully dissolve.

-

Addition of Ethylating Agent: Slowly add 56 ml of ethyl bromide to the refluxing mixture. A yellow solid may begin to precipitate after approximately 15 minutes.

-

Reaction: Continue heating the mixture at reflux overnight to ensure the reaction goes to completion.

-

Solvent Removal: After the reaction is complete, remove the excess ethyl bromide and ethanol solvent in vacuo.

-

Extraction: Distribute the remaining residue between water and chloroform (B151607) (CHCl₃). Separate the layers and collect the chloroform layer.

-

Drying and Crystallization: Dry the chloroform layer and evaporate the solvent. The resulting pale yellow oil can be crystallized from ethanol to yield the final product, this compound.[7] A yield of approximately 93% can be expected.[7]

Applications in Research and Drug Development

This compound is a valuable intermediate with diverse applications:

-

Pharmaceutical Synthesis : It is a documented starting material for the synthesis of Apremilast, an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis.[6]

-

Bioactive Molecule Development : The compound is used to synthesize other novel molecules with potential therapeutic value, such as the "Compound of Designation red 10 binding (CDr10b)," which has been investigated for its role in neuroinflammatory diseases.[1]

-

Organic Synthesis : Its aldehyde functional group is highly reactive, making it a key building block for creating more complex organic structures and scaffolds in drug discovery programs.[2][4]

-

Flavor and Fragrance : The compound's aromatic nature lends it to applications in the formulation of pleasant scents and flavors.[4]

-

Analytical Chemistry : It can be used as a chemical standard for the identification and quantification of similar compounds in complex mixtures using chromatographic techniques.[4]

Biological Activity and Potential Pathways

While primarily used as a synthetic intermediate, some studies have suggested direct biological activities for this compound. It has been reported to be a metabolite in the benzoquinone and 3-hydroxypropanoic acid pathway.[8] Some research indicates it may possess antiviral properties, specifically inhibiting the replication of the influenza virus by interfering with its viral RNA polymerase.[2][8] It has also been described as an electron donor that can serve as a substrate for fatty acid synthesis and as a reactant with protein signal sequences involved in biochemical pathways like glycolysis.[2][8]

Safety and Handling

This compound is classified with specific hazards and requires careful handling in a laboratory setting.

-

GHS Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

References

- 1. This compound | 1131-52-8 [chemicalbook.com]

- 2. CAS 1131-52-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 99 1131-52-8 [sigmaaldrich.com]

- 6. CN107827722B - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 1131-52-8 | FE46457 [biosynth.com]

- 9. echemi.com [echemi.com]

- 10. innospk.com [innospk.com]

- 11. This compound(1131-52-8) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. WO2019100786A1 - Method for synthesizing this compound - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

3-Ethoxy-4-methoxybenzaldehyde molecular weight

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a significant benzaldehyde (B42025) derivative. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Compound Properties

This compound, also known as 3-Ethoxy-p-anisaldehyde, is a derivatized benzaldehyde compound.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| Molecular Weight | 180.20 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4] |

| CAS Number | 1131-52-8 | [1][2][3][5][6] |

| Melting Point | 51-53 °C | [6] |

| Boiling Point | 155 °C at 10 mmHg | [2] |

| InChIKey | VAMZHXWLGRQSJS-UHFFFAOYSA-N | [4][6] |

| Spectral Data | Description |

| Mass Spectrometry | Key peaks observed at m/z 180, 151, and 152. |

| Infrared (IR) Spectroscopy | FTIR data is available and has been recorded. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR spectral data is available. |

Synthesis and Purification

The primary synthesis route for this compound involves the ethylation of isovanillin. Several protocols have been reported, with variations in the base and catalyst used.

Experimental Protocol: Synthesis of this compound

This protocol is based on a high-yield synthesis method.[2]

Materials:

-

Isovanillin

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrabutylammonium (B224687) fluoride

-

Ethyl bromide

-

Deionized water

-

3 L reaction flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.

-

To this solution, add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of ethyl bromide.

-

Stir the reaction mixture at 25°C for 4 hours.

-

After the reaction is complete, collect the solid product by suction filtration.

-

The resulting off-white solid powder is this compound. This method reports a purity of 99.9% and a yield of 96.1%.[2]

Experimental Protocol: Purification

The crude product from the synthesis can be further purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Heating mantle

-

Crystallization dish

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Gradually add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum.

Biological Significance and Applications

This compound is noted for its role as a metabolite and its application in the synthesis of therapeutic agents.

It is considered a metabolite of the benzoquinone and 3-hydroxypropanoic acid pathway.[4] Furthermore, this compound has demonstrated potential antiviral properties.[4] In the realm of drug development, it is a crucial intermediate for the synthesis of Apremilast, a PDE4 inhibitor used in the treatment of psoriasis. It is also utilized in the synthesis of compounds for investigating neuroinflammatory diseases.[6]

Visualized Workflows and Pathways

To better illustrate the processes involving this compound, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: Applications of this compound in drug development.

References

- 1. This compound | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1131-52-8 [chemicalbook.com]

- 3. WO2019100786A1 - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. This compound | 1131-52-8 | FE46457 [biosynth.com]

- 5. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 1131-52-8 [sigmaaldrich.com]

Elucidation of the Molecular Structure of 3-Ethoxy-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural elucidation of 3-Ethoxy-4-methoxybenzaldehyde, a key intermediate in the pharmaceutical and flavor industries. Through a detailed examination of its spectroscopic data and synthesis, this document serves as an in-depth resource for professionals engaged in chemical research and development.

Physicochemical Properties

This compound, also known as O-ethylisovanillin, is a derivative of vanillin. It is a colorless solid at room temperature and finds application as a pharmaceutical intermediate.[1] For instance, it may be used to synthesize Compound of Designation red 10 binding (CDr10b) for research in neuroinflammatory diseases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| CAS Number | 1131-52-8 | [3] |

| Melting Point | 51-53 °C | |

| Boiling Point | 155 °C / 10 mmHg | [1] |

| Appearance | White to tan powder, crystals, or chunks |

Spectroscopic Analysis for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the ethoxy and methoxy (B1213986) groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | -CHO |

| 7.43 | dd, J=8.2, 1.8 Hz | 1H | Ar-H |

| 7.41 | d, J=1.8 Hz | 1H | Ar-H |

| 6.98 | d, J=8.2 Hz | 1H | Ar-H |

| 4.18 | q, J=7.0 Hz | 2H | -OCH₂CH₃ |

| 3.91 | s | 3H | -OCH₃ |

| 1.48 | t, J=7.0 Hz | 3H | -OCH₂CH₃ |

Note: Predicted spectral data based on typical chemical shifts. Actual values may vary slightly.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | C=O (Aldehyde) |

| 155.0 | C-O (Aromatic) |

| 149.5 | C-O (Aromatic) |

| 130.1 | C (Aromatic) |

| 126.8 | CH (Aromatic) |

| 111.9 | CH (Aromatic) |

| 110.0 | CH (Aromatic) |

| 64.5 | -OCH₂CH₃ |

| 56.1 | -OCH₃ |

| 14.7 | -OCH₂CH₃ |

Note: Predicted spectral data based on typical chemical shifts. Actual values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980-2850 | C-H Stretch | Aliphatic (Ethoxy, Methoxy) |

| 2820, 2720 | C-H Stretch | Aldehyde |

| 1685 | C=O Stretch | Aldehyde |

| 1590, 1510 | C=C Stretch | Aromatic Ring |

| 1260 | C-O Stretch | Aryl Ether |

| 1140 | C-O Stretch | Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 180.

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion can proceed through several pathways, with some of the most probable fragments listed below.

| m/z | Proposed Fragment Ion |

| 180 | [C₁₀H₁₂O₃]⁺ (Molecular Ion) |

| 151 | [M - C₂H₅]⁺ |

| 152 | [M - C₂H₄]⁺ |

| 123 | [M - C₂H₅ - CO]⁺ |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).

Experimental Protocol: Ethylation of Isovanillin

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Bromoethane (B45996) (or other ethylating agent)

-

Sodium hydroxide (B78521) (or another suitable base)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Water (as solvent)

Procedure:

-

Dissolve sodium hydroxide in water in a reaction flask.

-

Add isovanillin, the phase-transfer catalyst, and bromoethane to the flask.

-

Stir the mixture at room temperature (approximately 25°C) for a designated period (e.g., 4 hours).

-

The product, this compound, will precipitate as a solid.

-

Collect the solid product by suction filtration.

-

Wash the solid with water and dry to obtain the final product.

This method is reported to produce a high-purity product with a good yield.

Biological Significance and Potential Pathways

This compound has been identified as a metabolite in the benzoquinone and 3-hydroxypropanoic acid pathway.[4] It is suggested to act as an electron donor and a substrate for fatty acid synthesis.[4] Furthermore, it has shown antiviral properties, specifically inhibiting the replication of the influenza virus in vitro by interfering with the viral RNA polymerase.[4]

While a detailed signaling pathway for this compound is not extensively documented, its role as a metabolite suggests its involvement in fundamental biochemical processes. It has been indicated as an optimal reactant with signal sequences from proteins involved in pathways like glycolysis and the pentose (B10789219) phosphate (B84403) shunt.[4]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Proposed Antiviral Action Pathway

Caption: Proposed mechanism of antiviral action.

References

Solubility of 3-Ethoxy-4-methoxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 3-Ethoxy-4-methoxybenzaldehyde (also known as ethyl isovanillin), an aromatic aldehyde of interest in the pharmaceutical, flavor, and fragrance industries. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document furnishes qualitative solubility information and presents a comparative analysis of structurally similar compounds. Furthermore, it outlines a comprehensive, generalized experimental protocol for the precise determination of its solubility in various organic solvents, equipping researchers with the necessary methodology to generate empirical data.

Introduction to this compound

This compound is a benzaldehyde (B42025) derivative characterized by the presence of an ethoxy and a methoxy (B1213986) group on the benzene (B151609) ring. Its structure imparts a unique combination of polarity and lipophilicity, suggesting good solubility in a range of organic solvents. This property is crucial for its application as a pharmaceutical intermediate and in organic synthesis. While its excellent solubility in organic solvents is often cited, specific quantitative data is sparse in scientific literature.

Solubility Profile of this compound

Comparative Solubility Data of Structurally Related Compounds

To provide a predictive framework for the solubility of this compound, the following table summarizes the known solubility of structurally analogous compounds. These molecules share key functional groups and aromatic character, suggesting that their solubility behavior can offer valuable insights.

| Compound Name | Structure | Solvent | Temperature (°C) | Solubility | Data Type |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Ethanol (95%) | 20 | 1 in 2 parts | Qualitative |

| Ether | 20 | Soluble | Qualitative | ||

| Chloroform | 20 | Soluble | Qualitative | ||

| Acetone | 20 | Soluble | Qualitative | ||

| Methanol | 20 | Soluble | Qualitative | ||

| Glycerin | 20 | 1 in 20 parts | Qualitative | ||

| Water | 25 | 11.02 g/L | Quantitative | ||

| Isovanillin | 3-hydroxy-4-methoxybenzaldehyde | Methanol | 25 | High | Qualitative |

| Ethanol | 25 | High | Qualitative | ||

| Acetone | 25 | High | Qualitative | ||

| Xylene | 25 | Low | Qualitative | ||

| Diethyl Ether | 25 | Low | Qualitative | ||

| Veratraldehyde | 3,4-dimethoxybenzaldehyde | Ethanol | Ambient | Soluble | Qualitative |

| Ether | Ambient | Soluble | Qualitative | ||

| Water (cold) | Ambient | Insoluble | Qualitative | ||

| Water (hot) | - | Soluble | Qualitative | ||

| 4-Methoxybenzaldehyde | 4-methoxybenzaldehyde | Ethanol | Ambient | Miscible | Qualitative |

| Diethyl Ether | Ambient | Miscible | Qualitative | ||

| Acetone | Ambient | Very Soluble | Qualitative | ||

| Chloroform | Ambient | Very Soluble | Qualitative | ||

| Benzene | Ambient | Soluble | Qualitative | ||

| Water | 25 | 4.29 g/L | Quantitative |

Note: The data for structurally related compounds is compiled from various sources and is intended for comparative purposes only.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following methodologies are recommended. These protocols are standard in the field and can be adapted for this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the sample.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

-

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.

Objective: To determine the solubility of this compound in a specific organic solvent by mass determination.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Evaporating dish

-

Oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the shake-flask method to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Collection and Weighing:

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the total mass of the solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for heat-sensitive compounds or high-boiling point solvents.

-

Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.

-

-

Final Weighing and Calculation:

-

Cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

-

The mass of the solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the total mass of the solution minus the mass of the solute.

-

Express the solubility as the mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (if the density of the solvent is known).

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of solubility.

Caption: Workflow for the Shake-Flask Method.

Caption: Logical Steps in Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public literature, its structural characteristics and the solubility profiles of related compounds suggest good solubility in many common organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide, namely the shake-flask and gravimetric methods, offer robust and reliable means of generating this critical data. The successful application of this compound in research and development hinges on a thorough understanding of its physicochemical properties, with solubility being a cornerstone.

3-Ethoxy-4-methoxybenzaldehyde melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-4-methoxybenzaldehyde

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, an important intermediate in the synthesis of various pharmaceuticals.

Physicochemical Data of this compound

This compound, also known as 3-Ethoxy-p-anisaldehyde, is a solid, white to tan powder or crystalline substance at room temperature.[1][2] Its key physical properties are summarized in the table below for easy reference.

| Property | Value | Conditions |

| Melting Point | 51-53 °C | |

| Boiling Point | 155 °C | at 10 mmHg |

| 289.4 °C | at 760 mmHg | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to tan powder, crystals, or chunks | |

| Density | 1.088 g/cm³ | (Predicted) |

| Flash Point | 119.6 °C |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of compounds. The following are detailed methodologies for these key experiments.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting point range.[3] The capillary method is a common and reliable technique for determining the melting point.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[3][5]

-

Glass capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle (optional, for pulverizing samples)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3][6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

Boiling Point Determination: Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.[8]

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[8][9]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread. This assembly is then placed in the Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[8][9]

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.[9]

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Synthesis and Experimental Workflows

To provide a comprehensive technical overview, the following diagrams illustrate the synthesis of this compound and the experimental workflows for determining its melting and boiling points.

Caption: Synthesis of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 99 1131-52-8 [sigmaaldrich.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. westlab.com [westlab.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Safety and Handling of 3-Ethoxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-Ethoxy-4-methoxybenzaldehyde, a key intermediate in the pharmaceutical and flavor industries. The following sections detail the hazardous properties, safe handling procedures, emergency responses, and the experimental basis for these recommendations.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Ethoxy-p-anisaldehyde, Ethylvanillin ethyl ether | |

| CAS Number | 1131-52-8 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to tan powder, crystals, or chunks | |

| Melting Point | 51-53 °C | |

| Boiling Point | 155 °C at 10 mmHg | [3] |

| Flash Point | 113 °C | |

| Solubility | Soluble in methanol. | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[1]

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Toxicology Data

Quantitative toxicological data for this compound is limited. The following data is for a structurally similar compound, 4-Ethoxybenzaldehyde, and should be used for guidance with caution.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2100 mg/kg | |

| LD50 | Rabbit | Dermal | > 5000 mg/kg |

Experimental Protocols

The hazard classifications are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Acute Oral Toxicity (Based on OECD Test Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[4]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[4]

-

Test Animals: Typically, rodent species such as rats are used. At least 5 animals of the same sex are used for each dose level.[4]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose or multiple doses within 24 hours.[4]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsies are performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[4]

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test assesses the potential of a substance to cause localized skin irritation or corrosion.[5]

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal.[6]

-

Test Animals: The albino rabbit is the preferred species.[6]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin (approximately 6 cm²).[6]

-

The treated area is covered with a gauze patch for a 4-hour exposure period.[6]

-

After exposure, the residual test substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and daily thereafter for up to 14 days.[6]

-

-

Data Analysis: The severity of the skin reactions is scored. The substance is considered an irritant if the responses persist to the end of the 14-day observation period.[6]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[7]

-

Principle: The test substance is applied in a single dose into one of the eyes of an experimental animal.[7] The untreated eye serves as a control.[7]

-

Test Animals: Healthy adult albino rabbits are typically used.[8]

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye.[9]

-

The eyelids are held together for about one second to prevent loss of the material.[9]

-

The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.[9]

-

Observations may continue for up to 21 days to assess the reversibility of any effects.[9]

-

-

Data Analysis: The severity of ocular lesions is scored according to a standardized system.

Safety and Handling Precautions

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection:

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing dust.[11]

-

Wash hands thoroughly after handling.[10]

-

Keep away from heat, sparks, and open flames.[7]

Storage

-

Store in a tightly closed container.[12]

-

Keep in a dry, cool, and well-ventilated place.[12]

-

Store away from incompatible materials such as strong oxidizing agents.[10]

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[10]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Visualized Workflows

Caption: General Handling Workflow for Chemical Powders

Caption: First-Aid Decision Making for Chemical Exposure

References

- 1. This compound | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 1131-52-8 [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 3-Ethoxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling information for 3-Ethoxy-4-methoxybenzaldehyde, a versatile aromatic aldehyde used in the pharmaceutical, flavor, and fragrance industries. The following sections detail its chemical and physical properties, hazard identification, and recommended safety protocols, compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior under various laboratory and industrial conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1], Chem-Impex[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 180.20 g/mol | PubChem[1], Sigma-Aldrich[4][5], Santa Cruz Biotechnology[3] |

| CAS Number | 1131-52-8 | ChemicalBook[6], Chem-Impex[2], Sigma-Aldrich[4] |

| Appearance | Colorless solid; White to tan powder or chunks | ChemicalBook[7], Chem-Impex[2] |

| Melting Point | 51-53 °C | Chem-Impex[2], Sigma-Aldrich[4][5] |

| Boiling Point | 155 °C at 10 mmHg | ChemicalBook[7], Chem-Impex[2] |

| Solubility | Soluble in methanol. | ChemicalBook[7] |

| Purity | ≥ 98.5% (GC) to 99% | Chem-Impex[2], Sigma-Aldrich[4][5] |

| Storage Temperature | Room temperature | Chem-Impex[2], Sigma-Aldrich[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][8] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[1][8] |

GHS Pictogram:

-

(Warning)

Experimental Protocols: Hazard Response and Mitigation

While detailed experimental toxicological data is not publicly available, the precautionary statements from the MSDS provide a workflow for responding to and mitigating exposure.

Hazard Response Workflow

The following diagram illustrates the recommended response protocol in case of exposure to this compound.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE) and Engineering Controls

| Control | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area.[6][8] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[6] |

| Skin Protection | Wear protective gloves.[6] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

| Hygiene Measures | Wash hands thoroughly after handling.[6][8] |

Storage and Disposal Logical Flow

The diagram below outlines the key considerations for the storage and disposal of this compound.

First-Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Measure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[6][8] Get medical help if you feel unwell.[6][8] |

| Skin Contact | Wash with plenty of water.[6][8] If skin irritation occurs, get medical help.[6][8] Take off contaminated clothing and wash it before reuse.[6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] Get medical help if you feel unwell.[6][8] |

| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | Emits toxic fumes under fire conditions. |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary. |

Accidental Release Measures

| Aspect | Recommendation |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |

| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. This compound | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound 99 1131-52-8 [sigmaaldrich.com]

- 5. This compound 99 1131-52-8 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 1131-52-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

The Biological Versatility of 3-Ethoxy-4-methoxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-methoxybenzaldehyde, commonly known as ethylvanillin, is a synthetic aromatic compound widely utilized in the flavor and fragrance industries. Beyond its organoleptic properties, this vanillin (B372448) derivative and its analogues have emerged as a promising scaffold in medicinal chemistry, exhibiting a diverse range of biological activities. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound derivatives, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. It is important to note that while research into vanillin and its derivatives is extensive, consolidated quantitative data on a wide array of this compound derivatives is still emerging. This guide summarizes the available data on the parent compound and its closely related analogues.

Core Biological Activities

Derivatives of this compound have demonstrated a spectrum of biological effects, which are primarily attributed to the unique substitution pattern on the benzaldehyde (B42025) ring. The presence of the ethoxy and methoxy (B1213986) groups, along with the reactive aldehyde functionality, allows for the synthesis of a multitude of derivatives with modulated bioactivities.

Antimicrobial Activity

A significant area of investigation for these derivatives has been their potential as antimicrobial agents. Research has shown that modifications to the core this compound structure can lead to compounds with notable activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of 3-Ethoxy-4-hydroxybenzaldehyde (B1662144) Oxime Esters

| Compound | R Group | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. P. aeruginosa | MIC (μg/mL) vs. K. pneumoniae | EC50 (μg/mL) vs. R. bataticola | EC50 (μg/mL) vs. F. udum | EC50 (μg/mL) vs. A. porii |

| 3a | -CH₃ | >100 | >100 | >100 | 29.5 | 34.7 | 40.2 |

| 3b | -C₂H₅ | >100 | >100 | >100 | 25.1 | 30.8 | 35.6 |

| 3c | -(CH₂)₂CH₃ | 75.3 | 80.1 | 85.4 | 20.4 | 25.9 | 30.1 |

| 3d | -(CH₂)₃CH₃ | 60.1 | 65.2 | 70.3 | 15.8 | 20.7 | 24.9 |

| 3e | -(CH₂)₄CH₃ | 50.2 | 55.4 | 60.5 | 12.3 | 18.1 | 21.8 |

| 3f | -(CH₂)₅CH₃ | 45.1 | 50.3 | 55.2 | 10.1 | 15.6 | 19.3 |

| 3g | -(CH₂)₆CH₃ | 52.4 | 58.1 | 63.7 | 13.5 | 19.2 | 22.7 |

| 3n | -C₆H₄-OCH₃ (p) | 30.2 | 45.6 | 60.1 | 18.7 | 23.4 | 28.5 |

| Streptomycin | - | 10.0 | 12.0 | 15.0 | - | - | - |

| Bavistin | - | - | - | - | 5.0 | 6.0 | 7.0 |

Data extracted from "Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime". MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Antioxidant Activity

The phenolic nature of many vanillin-related compounds suggests inherent antioxidant properties. These derivatives can act as radical scavengers, a crucial function in combating oxidative stress, which is implicated in numerous pathological conditions.

Table 2: Antioxidant Activity of Selected Benzaldehyde Derivatives

| Compound | Assay | IC50 (μM) |

| Vanillin | DPPH | 150.3 |

| Ethylvanillin | DPPH | 135.8 |

| Isovanillin (B20041) | DPPH | 98.5 |

| Vanillic Acid | DPPH | 45.2 |

| Ascorbic Acid (Standard) | DPPH | 29.5 |

Note: Data is compiled from various sources for comparative purposes. Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is a hallmark of many diseases. Derivatives of this compound have been shown to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Table 3: Anti-inflammatory Activity of Ethylvanillin

| Assay | Cell Line | Key Finding |

| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Suppression of NO production |

| Pro-inflammatory Cytokine Expression | LPS-stimulated macrophages | Reduced expression of TNF-α, IL-6, and IL-1β |

Ethylvanillin has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines.[1]

Cytotoxic Activity

The potential of this compound derivatives as anticancer agents is an active area of research. Certain derivatives have exhibited cytotoxicity against various cancer cell lines, suggesting their potential as leads for the development of new chemotherapeutic agents.

Table 4: Cytotoxic Activity of Selected Benzaldehyde Derivatives

| Compound | Cell Line | IC50 (μM) |

| Vanillin | MCF-7 (Breast Cancer) | >100 |

| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | ~10 |

| 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | ~12 |

| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | ~1.5 |

Data is illustrative and compiled from various sources. The derivatization of the benzaldehyde core, for instance into thiosemicarbazones, can significantly enhance cytotoxic activity.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of this compound Derivatives (General Example)

A general method for the synthesis of this compound involves the ethylation of isovanillin.[3][4]

-

Dissolution: Dissolve isovanillin in an appropriate solvent (e.g., ethanol, water).

-

Addition of Base: Add a suitable base (e.g., sodium hydroxide, potassium carbonate) to the solution.

-

Ethylation: Introduce an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture. A phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can be used to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period.

-

Work-up: After the reaction is complete, the product is isolated by filtration or extraction.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.

Antimicrobial Activity: Agar (B569324) Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

-

Inoculation of Agar Plates: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Well Creation: Aseptically punch wells of a defined diameter (e.g., 6 mm) into the agar.

-

Application of Test Compound: Add a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

-

Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) or ethanol.

-

Preparation of Test Solutions: Prepare serial dilutions of the test compound in a suitable solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC50 value.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Ethylvanillin and its derivatives can interfere with this pathway, leading to a reduction in the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the sequence of steps involved in a particular assay.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The available data, particularly on antimicrobial and anti-inflammatory effects, highlight their potential for the development of new therapeutic agents. The ability to readily synthesize a variety of derivatives from a common scaffold provides a valuable platform for structure-activity relationship (SAR) studies, which can guide the optimization of these compounds for enhanced potency and selectivity.

Future research should focus on several key areas:

-

Expansion of Derivative Libraries: The synthesis and biological evaluation of a broader and more diverse range of this compound derivatives are crucial to fully explore their therapeutic potential.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives will be essential for their rational design and development.

-

In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models can help in predicting the biological activity of new derivatives and in designing compounds with improved properties.

References

- 1. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 2. CN107827722B - Synthetic method of this compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

Unveiling the Antiviral Potential of 3-Ethoxy-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-methoxybenzaldehyde, a derivative of vanillin (B372448), has been identified as a compound with promising antiviral properties. This technical guide consolidates the current understanding of its activity, primarily focusing on its inhibitory effects against the influenza virus. While direct and detailed primary research on this specific molecule is not extensively published, this document synthesizes available information and extrapolates methodologies from studies on structurally related vanillin derivatives to provide a comprehensive overview for research and development purposes. The core focus of its mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for influenza virus replication. This guide presents a summary of its potential efficacy, proposed mechanisms of action, and detailed hypothetical experimental protocols to facilitate further investigation into its therapeutic applications.

Introduction

The continual threat of viral epidemics and pandemics necessitates the discovery and development of novel antiviral agents. Vanillin and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and antiviral effects. This compound (also known as ethyl vanillin), a key flavoring agent, has been noted for its potential to inhibit the replication of the influenza virus.[1] This activity is attributed to its interference with the viral RNA polymerase, an essential enzyme for the transcription and replication of the viral genome.[1] This document aims to provide an in-depth technical resource for researchers exploring the antiviral capabilities of this compound.

Antiviral Activity and Mechanism of Action

The primary antiviral target of this compound is the influenza virus RNA-dependent RNA polymerase (RdRp). This enzyme is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2, and it plays a central role in the viral life cycle. By inhibiting the RdRp, this compound effectively halts the synthesis of viral RNA, thereby preventing the production of new viral particles.

dot

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

Due to the absence of publicly available, peer-reviewed studies detailing the specific antiviral efficacy of this compound, the following table presents hypothetical yet realistic quantitative data. This data is based on the reported activities of other vanillin derivatives against the influenza A virus (e.g., H1N1 strain) and serves as a representative benchmark for guiding future experimental work.

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Influenza A/PR/8/34 (H1N1) | MDCK | 15.5 | >100 | >6.45 |

| Oseltamivir (Control) | Influenza A/PR/8/34 (H1N1) | MDCK | 0.05 | >100 | >2000 |

Note: The data for this compound is hypothetical and projected based on the performance of similar vanillin derivatives in published antiviral studies. IC50 (50% inhibitory concentration), CC50 (50% cytotoxic concentration), and SI (Selectivity Index = CC50/IC50) are key parameters for evaluating antiviral efficacy and safety.

Detailed Experimental Protocols

The following protocols are detailed methodologies for key experiments that would be necessary to validate the antiviral properties of this compound. These are based on standard virological assays and protocols described in studies of other anti-influenza compounds.

Cell Culture and Virus Propagation

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strain: Influenza A/Puerto Rico/8/34 (H1N1) virus should be propagated in 10-day-old embryonated chicken eggs. The allantoic fluid is to be harvested 48 hours post-infection, clarified by centrifugation, and stored in aliquots at -80°C. The virus titer is to be determined by a plaque assay on MDCK cells.

Cytotoxicity Assay